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Compound of Interest

Compound Name: Stella blue

CAS No.: 85213-55-4

Cat. No.: B12702078

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescent probes are indispensable tools in modern biological research and drug

development, enabling the visualization and quantification of cellular structures and processes.

Blue fluorescent probes, in particular, are valuable components of multiplex imaging

experiments, often used to label cell populations or specific organelles.

This document provides detailed application notes and protocols for the use of blue fluorescent

probes in cellular analysis. Due to the limited availability of comprehensive data for "Stella
blue" as a widely used fluorescent probe for live-cell imaging, we will focus on a well-

characterized and commonly employed blue fluorescent probe, CellTracker™ Blue CMAC (7-

amino-4-chloromethylcoumarin), as a representative example. Information on "Stella blue" is

sparse; it is described as a phenoxazine derivative for histological staining with limited

contrast[1]. Its chemical details are available on PubChem[2].
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The following sections will provide quantitative data, detailed experimental protocols, and

workflow diagrams for utilizing CellTracker™ Blue CMAC in various research applications.

Data Presentation: Properties of CellTracker™ Blue
CMAC
The quantitative data for CellTracker™ Blue CMAC are summarized in the table below for easy

reference and comparison.

Property Value References

Excitation Maximum (λex) 353 nm [3][4][5][6]

Emission Maximum (λem) 466 nm [3][4][5][6]

Molecular Weight 209.63 g/mol [4]

Quantum Yield (Φ)

Not available for the

glutathione adduct. AMCA, a

related coumarin dye, has a

quantum yield of 0.91.

[2]

Photostability

High resistance to

photobleaching; more stable

than fluorescein.

[3][7]

Cell Permeability Freely permeable to live cells.

Cellular Retention

Well-retained in cells for at

least 72 hours (3-6

generations) after reacting with

intracellular thiols.

[8]

Toxicity

Low cytotoxicity at working

concentrations (typically 0.5-25

µM).

[4][7]

Solvent DMSO [4]

Mechanism of Action
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CellTracker™ Blue CMAC is a cell-permeant dye that is initially non-fluorescent. Once inside a

living cell, its chloromethyl group reacts with intracellular thiols, primarily glutathione, in a

reaction catalyzed by glutathione S-transferases (GST). This reaction forms a fluorescent, cell-

impermeant thioether adduct that is well-retained within the cell. The fluorescent signal is then

passed on to daughter cells upon cell division, making it an excellent tool for long-term cell

tracking.

Mechanism of CellTracker™ Blue CMAC Staining
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Mechanism of CellTracker™ Blue CMAC activation.

Experimental Protocols
Protocol 1: Live-Cell Staining for Fluorescence
Microscopy
This protocol describes the staining of live adherent or suspension cells with CellTracker™

Blue CMAC for subsequent analysis by fluorescence microscopy.

Materials:
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CellTracker™ Blue CMAC dye (lyophilized powder)

High-quality, anhydrous dimethyl sulfoxide (DMSO)

Serum-free cell culture medium

Complete cell culture medium

Phosphate-buffered saline (PBS)

Adherent or suspension cells in culture

Sterile microcentrifuge tubes or conical tubes

Pipettes and sterile tips

Incubator (37°C, 5% CO2)

Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Procedure:

Prepare a 10 mM Stock Solution: a. Warm the vial of lyophilized CellTracker™ Blue CMAC

to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to

create a 10 mM stock solution. For a 5 mg vial (MW: 209.63), this would be approximately

238 µL of DMSO. c. Mix well by vortexing until the dye is completely dissolved. d. Store the

stock solution in aliquots at -20°C, protected from light and moisture.

Prepare the Working Solution: a. Dilute the 10 mM stock solution in serum-free medium to

the desired final working concentration. The optimal concentration can vary between cell

types and applications but is typically in the range of 0.5-25 µM[4][9]. For initial experiments,

a concentration of 5-10 µM is recommended. b. It is crucial to use serum-free medium for the

dilution, as serum components can interfere with the staining. c. Prepare enough working

solution to cover the cells adequately.

Cell Staining:
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For Adherent Cells: a. Grow cells on coverslips or in imaging-compatible plates to the

desired confluency. b. Aspirate the culture medium from the cells. c. Wash the cells once

with pre-warmed PBS. d. Add the pre-warmed CellTracker™ Blue CMAC working solution

to the cells, ensuring the entire cell monolayer is covered. e. Incubate for 15-45 minutes at

37°C in a CO2 incubator[7]. The optimal incubation time may need to be determined

empirically. f. Aspirate the working solution. g. Wash the cells twice with pre-warmed

complete culture medium. h. Add fresh, pre-warmed complete culture medium to the cells.

i. Incubate for an additional 30 minutes to allow for the complete reaction of the dye.

For Suspension Cells: a. Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

b. Aspirate the supernatant. c. Resuspend the cell pellet in the pre-warmed CellTracker™

Blue CMAC working solution at a density of approximately 1 x 10^6 cells/mL. d. Incubate

for 15-45 minutes at 37°C in a CO2 incubator, with occasional gentle mixing[7]. e.

Centrifuge the stained cells and remove the working solution. f. Resuspend the cell pellet

in fresh, pre-warmed complete culture medium. g. Plate the cells as required for your

experiment.

Imaging: a. Image the cells using a fluorescence microscope equipped with a filter set

appropriate for DAPI or other UV-excitable dyes (Excitation: ~353 nm, Emission: ~466 nm)[3]

[4][5][6].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/pdf/The_Photobleaching_Resistance_of_AMCA_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/The_Photobleaching_Resistance_of_AMCA_A_Technical_Guide.pdf
https://www.lumiprobe.com/t/fluorophores/amca
https://pubs.acs.org/doi/pdf/10.1021/ac980027p
https://microscopist.co.uk/files/wp-content/uploads/2017/04/cytometry_cell-viability.pdf
https://app.fluorofinder.com/dyes/557-celltracker-blue-ex-max-353-nm-em-max-466-nm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12702078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Live-Cell Staining Workflow with CellTracker™ Blue CMAC
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Workflow for live-cell staining and imaging.
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Protocol 2: Cell Tracking using Flow Cytometry
This protocol outlines the use of CellTracker™ Blue CMAC for tracking cell populations over

time using flow cytometry.

Materials:

Cells stained with CellTracker™ Blue CMAC (as per Protocol 1)

Flow cytometer with a UV or violet laser

Flow cytometry tubes

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)

Procedure:

Cell Preparation: a. Stain the cells with CellTracker™ Blue CMAC as described in Protocol 1

for suspension cells. b. After the final wash, resuspend the cells in an appropriate volume of

Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

Flow Cytometer Setup: a. Set up the flow cytometer with a UV laser for excitation (e.g., 355

nm). b. Use a bandpass filter appropriate for the emission of CellTracker™ Blue CMAC (e.g.,

450/50 nm)[3][6]. c. Prepare an unstained cell sample to set the baseline fluorescence and

to adjust the voltage settings for the blue channel.

Data Acquisition: a. Acquire data from the stained cell population at your initial time point

(e.g., Time 0). b. Culture the remaining stained cells under your desired experimental

conditions. c. At subsequent time points (e.g., 24, 48, 72 hours), harvest an aliquot of the

cells, wash, and resuspend in Flow Cytometry Staining Buffer. d. Acquire data on the flow

cytometer using the same settings as the initial time point.

Data Analysis: a. Analyze the fluorescence intensity of the cell population at each time point.

b. As cells divide, the fluorescence intensity per cell will decrease by approximately half with

each cell division. This can be used to monitor cell proliferation. c. The stable staining also

allows for the tracking of the labeled cell population when co-cultured with an unlabeled

population.
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Signaling Pathway Visualization: Apoptosis
Detection
CellTracker™ Blue CMAC can be used in multiplex assays to identify specific cell populations.

For example, it can be used in conjunction with other fluorescent probes to study signaling

pathways such as apoptosis. In this hypothetical experiment, a population of cells is labeled

with CellTracker™ Blue CMAC and then treated with a compound that induces apoptosis.

Apoptosis is then detected using a green fluorescent probe for caspase activity and a red

fluorescent probe for membrane integrity.
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Multiplex Apoptosis Assay Workflow
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Apoptosis detection in a labeled cell population.

Conclusion
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CellTracker™ Blue CMAC is a versatile and reliable fluorescent probe for long-term cell

tracking and can be multiplexed with other fluorescent reporters for more complex cellular

analyses. Its high retention, low cytotoxicity, and bright fluorescence make it a valuable tool for

researchers in various fields. The protocols and data provided in these application notes serve

as a comprehensive guide for the successful implementation of this blue fluorescent probe in

your research endeavors. As with any fluorescent probe, optimization of staining conditions for

specific cell types and experimental setups is recommended for achieving the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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